molecular formula C10H14S B7994045 (3-Isopropylphenyl)(methyl)sulfane

(3-Isopropylphenyl)(methyl)sulfane

Cat. No.: B7994045
M. Wt: 166.29 g/mol
InChI Key: JXOLTWIALSFLTO-UHFFFAOYSA-N
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Description

(3-Isopropylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14S It is characterized by the presence of a sulfane group attached to a phenyl ring substituted with an isopropyl group at the 3-position and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylphenyl)(methyl)sulfane typically involves the reaction of 3-isopropylphenyl magnesium bromide with dimethyl disulfide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of larger reactors and more efficient purification techniques such as distillation or crystallization. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Corresponding substituted phenyl derivatives.

Scientific Research Applications

(3-Isopropylphenyl)(methyl)sulfane has several applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3-Isopropylphenyl)(methyl)sulfane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfane group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity.

Comparison with Similar Compounds

  • (4-Isopropoxy-3-Isopropylphenyl)(methyl)sulfane
  • (4-Ethoxy-3-Isopropylphenyl)(methyl)sulfane

Comparison: (3-Isopropylphenyl)(methyl)sulfane is unique due to the position of the isopropyl group on the phenyl ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. For instance, (4-Isopropoxy-3-Isopropylphenyl)(methyl)sulfane has an additional oxygen atom, which can influence its polarity and solubility, potentially altering its applications and effectiveness in various reactions .

Properties

IUPAC Name

1-methylsulfanyl-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14S/c1-8(2)9-5-4-6-10(7-9)11-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOLTWIALSFLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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